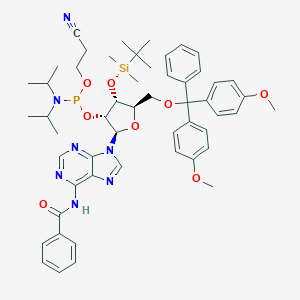

(2R,3R,4R,5R)-2-(6-benzamido-9H-purin-9-yl)-5-((bis(4-méthoxyphényl)(phényl)méthoxy)méthyl)-4-((tert-butyldiméthylsilyl)oxy)tétrahydrofuran-3-yl (2-cyanoéthyl) diisopropylphosphoramidite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le phosphoramidite de 3’-TBDMS-Bz-rA est un monomère de phosphorite utilisé dans la synthèse des oligonucléotides . Il s’agit d’un dérivé de l’adénosine, spécifiquement modifié pour inclure un groupe tert-butyldiméthylsilyle (TBDMS) en position 3’ et un groupe benzoyle (Bz) en position N6 . Ce composé est crucial dans le domaine de la chimie des acides nucléiques, en particulier pour la synthèse des oligonucléotides d’ARN .

Applications De Recherche Scientifique

3’-TBDMS-Bz-rA Phosphoramidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides . These oligonucleotides are crucial for:

Gene Silencing: Used in RNA interference (RNAi) to silence specific genes.

Therapeutic Applications: Development of antisense oligonucleotides and small interfering RNAs (siRNAs) for treating genetic disorders.

Molecular Biology Research: Studying gene expression, regulation, and function.

Diagnostic Tools: Development of probes and primers for polymerase chain reaction (PCR) and other nucleic acid-based diagnostic techniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du phosphoramidite de 3’-TBDMS-Bz-rA implique plusieurs étapes. Initialement, l’adénosine est protégée en position 5’ avec un groupe diméthoxytrityle (DMT) . Le groupe hydroxyle en position 3’ est ensuite protégé avec un groupe TBDMS, et le groupe amino en position N6 est protégé avec un groupe benzoyle . Enfin, le groupe hydroxyle en position 2’ est protégé avec un groupe phosphoramidite cyanoéthyle . Les conditions de réaction impliquent généralement l’utilisation de solvants anhydres et d’une atmosphère inerte pour empêcher l’hydrolyse et l’oxydation .

Méthodes de production industrielle

La production industrielle du phosphoramidite de 3’-TBDMS-Bz-rA suit des voies de synthèse similaires mais à une échelle plus grande. Le processus implique des étapes de purification rigoureuses, y compris la chromatographie liquide haute performance (HPLC) et la recristallisation, pour garantir une pureté et un rendement élevés . Le composé est généralement stocké sous azote à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le phosphoramidite de 3’-TBDMS-Bz-rA subit plusieurs types de réactions chimiques, y compris:

Réactions de substitution : Le groupe phosphoramidite peut réagir avec des nucléophiles pour former des triesters de phosphite.

Réactions d’oxydation : Les triesters de phosphite peuvent être oxydés en triesters de phosphate en utilisant des agents oxydants comme l’iode.

Réactions de déprotection : Les groupes protecteurs (TBDMS, Bz et DMT) peuvent être éliminés dans des conditions spécifiques pour obtenir le nucléoside libre.

Réactifs et conditions courants

Réactions de substitution : Impliquent généralement des nucléophiles comme les alcools ou les amines en présence d’une base.

Réactions d’oxydation : Iode en présence d’eau ou d’autres agents oxydants.

Réactions de déprotection : Conditions acides pour l’élimination du DMT, ions fluorure pour l’élimination du TBDMS et conditions basiques pour l’élimination du Bz.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des oligonucléotides avec des séquences et des structures spécifiques, qui sont essentiels pour diverses applications biologiques et chimiques .

Applications de la recherche scientifique

Le phosphoramidite de 3’-TBDMS-Bz-rA est largement utilisé dans la recherche scientifique, en particulier dans la synthèse des oligonucléotides d’ARN . Ces oligonucléotides sont essentiels pour:

Silençage des gènes : Utilisé dans l’interférence par l’ARN (ARNi) pour silencer des gènes spécifiques.

Applications thérapeutiques : Développement d’oligonucléotides antisens et de petits ARN interférents (siARN) pour le traitement des maladies génétiques.

Recherche en biologie moléculaire : Étude de l’expression, de la régulation et de la fonction des gènes.

Outils de diagnostic : Développement de sondes et d’amorces pour la réaction en chaîne par polymérase (PCR) et d’autres techniques de diagnostic basées sur les acides nucléiques.

Mécanisme D'action

Le mécanisme d’action du phosphoramidite de 3’-TBDMS-Bz-rA implique son incorporation dans les oligonucléotides lors de la synthèse chimique . Les groupes protecteurs assurent des réactions sélectives à des positions spécifiques, permettant l’assemblage précis de séquences d’acides nucléiques . Une fois incorporés, les oligonucléotides peuvent interagir avec les acides nucléiques cibles par appariement de bases complémentaires, conduisant à un silençage des gènes ou à une modulation de l’expression des gènes .

Comparaison Avec Des Composés Similaires

Composés similaires

Phosphoramidite de 3’-TBDMS-rA : Structure similaire mais sans le groupe benzoyle en position N6.

Phosphoramidite de 5’-DMT-2’-TBDMS-rA : Structure similaire mais avec un groupe diméthoxytrityle en position 5’.

Phosphoramidite de N6-benzoyl-2’-O-méthyl-rA : Structure similaire mais avec un groupe méthyle en position 2’ au lieu du TBDMS.

Unicité

Le phosphoramidite de 3’-TBDMS-Bz-rA est unique en raison de sa combinaison de groupes protecteurs, qui fournissent stabilité et sélectivité lors de la synthèse des oligonucléotides . Le groupe TBDMS en position 3’ et le groupe benzoyle en position N6 offrent des avantages distincts en termes de protection du nucléoside pendant la synthèse et d’assurance d’un rendement et d’une pureté élevés du produit final .

Propriétés

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-47-46(68-70(10,11)52(5,6)7)44(66-51(47)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38)33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)/t44-,46-,47-,51-,69?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYAQLIYKSXPET-RFMFGJHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H66N7O8PSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

988.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.